molecular formula C27H24ClF3N2O4 B10935171 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole CAS No. 1006340-81-3

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10935171
CAS No.: 1006340-81-3
M. Wt: 532.9 g/mol
InChI Key: ASEGBNADJAHSGT-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes chloro, dimethoxyphenyl, and trifluoromethylbenzyl groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization reactions: These reactions form the pyrazole ring structure.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole compounds.

Scientific Research Applications

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with chloro, dimethoxyphenyl, and trifluoromethylbenzyl groups. Examples include:

  • 4-chloro-3,5-dimethylphenol
  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1006340-81-3

Molecular Formula

C27H24ClF3N2O4

Molecular Weight

532.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C27H24ClF3N2O4/c1-34-20-10-8-17(13-22(20)36-3)25-24(28)26(18-9-11-21(35-2)23(14-18)37-4)33(32-25)15-16-6-5-7-19(12-16)27(29,30)31/h5-14H,15H2,1-4H3

InChI Key

ASEGBNADJAHSGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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